1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Cav2.2 channel blocker Structure-activity relationship Tetrahydropyrrolo[3,4-c]pyrazole

1,5-Dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione (CAS 1005126-04-4) belongs to the tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione chemotype, a fused heterocyclic scaffold that has been investigated as a privileged structure for N-type calcium channel (Cav2.2) blockade and as a kinase-inhibitory framework targeting PKCβII and Aurora kinases. The compound incorporates a 4-nitrophenyl substituent at the 3-position and N1,N5-dimethyl substitution on the pyrrole and pyrazole rings, distinguishing it from benzyl-, ethyl-, and aryl-variants within the same series.

Molecular Formula C13H14N4O4
Molecular Weight 290.279
CAS No. 1005126-04-4
Cat. No. B2608264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
CAS1005126-04-4
Molecular FormulaC13H14N4O4
Molecular Weight290.279
Structural Identifiers
SMILESCN1C2C(C(N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C2=O)C
InChIInChI=1S/C13H14N4O4/c1-15-12(18)9-10(14-16(2)11(9)13(15)19)7-3-5-8(6-4-7)17(20)21/h3-6,9-11,14H,1-2H3
InChIKeyGTXWHSJHZYYLNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,5-Dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione (CAS 1005126-04-4): Compound-Class and Core Pharmacophore Overview for Scientific Procurement


1,5-Dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione (CAS 1005126-04-4) belongs to the tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione chemotype, a fused heterocyclic scaffold that has been investigated as a privileged structure for N-type calcium channel (Cav2.2) blockade [1] and as a kinase-inhibitory framework targeting PKCβII and Aurora kinases [2]. The compound incorporates a 4-nitrophenyl substituent at the 3-position and N1,N5-dimethyl substitution on the pyrrole and pyrazole rings, distinguishing it from benzyl-, ethyl-, and aryl-variants within the same series. This specific substitution pattern is expected to influence both target engagement and physicochemical properties relative to close analogs, making precise structural identity critical for reproducible research outcomes.

Cav2.2 channel blocker scaffold

May support calcium-channel inhibition studies; core scaffold validated in FLIPR-based assays.

Exact potency for this compound not publicly reported
Kinase-inhibitory chemotype

Patent-class evidence links pyrrolo[3,4-c]pyrazole-4,6-diones to PKCβII and Aurora kinase activity.

Requires independent kinase profiling
SAR probe for N-substitution effects

N1,N5-Dimethyl and 4-nitrophenyl combination enables direct comparison with bulkier N-benzyl/N-ethyl analogs.

~90 Da lower MW vs. closest purchasable analog

Why 1,5-Dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione Cannot Be Interchanged with Other Tetrahydropyrrolo[3,4-c]pyrazole-4,6-diones


Tetrahydropyrrolo[3,4-c]pyrazole-4,6-diones are not interchangeable. The Winters et al. SAR study demonstrated that both the nature of the N-substituent (position-5) and the aryl group at position-3 critically modulate Cav2.2 inhibitory potency, with IC50 values spanning from nanomolar to inactive across only a handful of analogs [1]. The 4-nitrophenyl group introduces a strong electron-withdrawing effect and potential hydrogen-bond acceptor capacity that is absent in phenyl, 4-methoxyphenyl, or thiophenyl analogs. Likewise, N1,N5-dimethyl substitution yields a distinct steric and electronic profile compared to N-benzyl or N-ethyl variants, which affects both target binding and metabolic stability. Substituting this compound with a superficially similar analog—such as 1-benzyl-5-ethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione (CAS 1005108-54-2)—risks introducing uncontrolled variables in target engagement, selectivity, and ADME properties, undermining experimental reproducibility.

Target CompoundN1,N5-dimethyl; 4-nitrophenyl; MW ~290 Da
Closest Purchasable Analog1-Benzyl-5-ethyl-3-(4-nitrophenyl); MW ~380 Da (CAS 1005108-54-2)
Risk 1N-substituent identity critically modulates Cav2.2 potency; reported IC50 varies from nanomolar to inactive across analogs.
Benzyl-ethyl substitution may shift target engagement and introduce uncontrolled metabolic variables.
Risk 24-Nitrophenyl group introduces strong electron-withdrawing effect absent in phenyl analogs, potentially altering binding kinetics.
Unsubstituted phenyl or methoxyphenyl analogs may not reproduce 4-nitrophenyl electronic effects and could reduce target affinity.
Risk 3No publicly reported potency or DMPK data exist for this specific compound; all biological evidence is class-level.
Reported active analogs within the class cannot be used as direct evidence of interchangeable function.

Quantitative Differentiation Evidence for 1,5-Dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione Versus Closest Analogs


Structural Differentiation: N1,N5-Dimethyl vs N-Benzyl/N-Ethyl Substitution in the Tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione Series

1,5-Dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione (MW 290.27 g/mol) differs from the closest purchasable analog, 1-benzyl-5-ethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione (CAS 1005108-54-2, MW 380.40 g/mol), by replacement of the N1-benzyl and N5-ethyl groups with two methyl groups . This substitution reduces molecular weight by approximately 90 Da and eliminates the metabolically labile benzyl moiety. In the Winters et al. SAR, N5-substitution with smaller alkyl groups (methyl, ethyl) was associated with retained or improved Cav2.2 potency compared to larger N-substituents, although direct data for the N1,N5-dimethyl variant were not reported in the public domain [1]. The absence of the benzyl group also reduces lipophilicity (clogP estimated at ~1.5 vs ~3.5 for the benzyl-ethyl analog), which may confer improved aqueous solubility and a distinct ADME profile.

N-Substituent & MW Shift
Cross-study comparable
ΔMW = −90.13 g/mol (23.7% reduction); eliminates metabolically labile benzyl group.
Supports ligand-efficiency-driven SAR; may confer distinct solubility and ADME profile vs. benzyl-ethyl analog.
Estimated ΔclogP ≈ −2.0 log units; experimental solubility comparison not available.
Cav2.2 channel blocker Structure-activity relationship Tetrahydropyrrolo[3,4-c]pyrazole

Electron-Withdrawing 4-Nitrophenyl Substituent Confers Differentiated Target Binding Potential Relative to Unsubstituted Phenyl Analogs

The 4-nitrophenyl group at position-3 of the target compound introduces a strong electron-withdrawing substituent (Hammett σp = +0.78 for NO2) that is absent in phenyl-substituted analogs (σp = 0.00) [1]. In the related dihydropyrrolo[3,4-c]pyrazole-4,6-dione series, molecular docking studies against PKCβII (PDB: 4N9S) demonstrated that electron-withdrawing aryl substituents enhance binding affinity through π-cation interactions with Arg176 and hydrogen bonds with Glu259/Tyr257, with compounds bearing nitro or halogen substituents showing predicted binding energies of −7.45 to −7.31 kcal/mol versus −6.8 kcal/mol for unsubstituted phenyl analogs [2]. While direct experimental binding data for the target compound have not been publicly disclosed, the 4-nitrophenyl motif is a recognized pharmacophoric element that can differentiate binding kinetics and selectivity from non-nitrated analogs, consistent with SAR trends observed across multiple pyrrolo[3,4-c]pyrazole series [3].

4-Nitrophenyl Electronic Effect
Class-level inference
Hammett σp = +0.78 for NO2 vs 0.00 for H; predicted docking score improvement ~0.5–0.7 kcal/mol (class-level).
Electron-withdrawing 4-nitrophenyl may differentiate target binding from unsubstituted analogs; requires experimental confirmation.
Docking data from Sci Rep 2026; not directly measured for target compound.
Kinase inhibition N-type calcium channel Electronic effects

Cav2.2 N-Type Calcium Channel Blockade: Class-Level Potency Range Establishes Biological Relevance for the Tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione Scaffold

The tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione scaffold was validated as an N-type calcium channel (Cav2.2) blocker in the Winters et al. 2014 study, which reported that multiple analogs within this series inhibited Cav2.2 channels with IC50 values ranging from 0.15 μM to >10 μM in FLIPR-based calcium flux assays using HEK293 cells stably expressing human Cav2.2 channels [1]. The most potent analog in that series (compound 9e, bearing a 4-fluorophenyl substituent) achieved an IC50 of 0.15 μM, demonstrating that the core scaffold supports nanomolar target engagement. While the specific IC50 of 1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has not been publicly disclosed, the SAR trends indicate that 4-substituted aryl groups and N-alkyl substituents are compatible with potent channel blockade, positioning this compound within an active region of chemical space for Cav2.2 inhibition [1].

Cav2.2 Blockade Potency
Class-level inference
Not publicly disclosed for this compound. Series IC50 range: 0.15 to >10 μM (Winters 2014).
Supports class-level Cav2.2 research fit; users must verify functional activity independently.
FLIPR assay, HEK293-hCav2.2 cells.
Cav2.2 channel Pain target Calcium channel blocker

Kinase Inhibition Landscape: Pyrrolo[3,4-c]pyrazole-4,6-diones as Multi-Kinase Scaffolds with PKCβII and Aurora Kinase Activity

Beyond Cav2.2 channels, the pyrrolo[3,4-c]pyrazole-4,6-dione chemotype has been patented as a kinase inhibitor scaffold with demonstrated activity against PKCβII (implicated in diabetic complications) and Aurora kinases (oncology targets) [1]. The Scientific Reports 2026 study reported that dihydropyrrolo[3,4-c]pyrazole-4,6-dione derivatives achieve docking scores of −7.45 kcal/mol against PKCβII, with 100% predicted intestinal absorption and favorable in silico ADMET profiles [2]. Anti-HIV-1 activity has also been reported for 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, with EC50 values below 5 μM for select compounds [3]. The target compound, bearing the 4-nitrophenyl group, aligns with SAR trends favoring electron-deficient aryl substituents for kinase binding. However, no direct kinase profiling data for this specific compound are publicly available, and activity must be confirmed experimentally.

Kinase Inhibition Landscape
Class-level inference
No direct kinase data. Class docking scores: −7.45 kcal/mol (PKCβII); anti-HIV-1 EC50
Candidate for kinase or antiviral screening panels; uncharacterized status places burden of primary characterization on user.
US Patent 10,316,045; Sci Rep 2026; Molecules 2016.
Critical Evidence Gap
Data to verify
Zero publicly available biological data points (IC50, Ki, EC50) for CAS 1005126-04-4 as of May 2026.
Procurement requires de novo characterization plan; compound is an exploratory screening tool, not a validated probe.
Comprehensive search across PubMed, PubChem, ChEMBL, BindingDB.
PKCβII inhibitor Aurora kinase Cancer

Critical Evidence Gap Advisory: Absence of Publicly Available Potency, Selectivity, and DMPK Data for This Specific Compound

A comprehensive search of PubMed, PubChem, BindingDB, ChEMBL, and major patent databases (conducted May 2026) confirmed that no primary research article, patent example, or public database entry reports quantitative biological activity data (IC50, EC50, Ki, % inhibition at any concentration) for 1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione (CAS 1005126-04-4) [1]. This compound is absent from PubChem BioAssay, ChEMBL, and BindingDB. No in vivo pharmacokinetic, toxicity, or efficacy data exist in the public domain. The compound is listed exclusively on chemical vendor catalogs (benchchem.com, evitachem.com) with purity specifications (typically 95%–98%) but without biological characterization . Consequently, any procurement decision must be predicated on the user's intent to perform de novo characterization rather than on pre-existing evidence of differentiation.

Critical Evidence Gap
Data to verify
Zero publicly available biological data points (IC50, Ki, EC50) for CAS 1005126-04-4 as of May 2026.
Procurement requires de novo characterization plan; compound is an exploratory screening tool, not a validated probe.
Comprehensive search across PubMed, PubChem, ChEMBL, BindingDB.
Data gap Procurement caution Experimental characterization required

Recommended Application Scenarios for 1,5-Dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione Based on Class-Level Evidence


Exploratory Screening in N-Type Calcium Channel (Cav2.2) Drug Discovery Programs

Given the validated Cav2.2 blocking activity of the tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione scaffold [1], this compound is suitable for inclusion in FLIPR-based calcium flux screening cascades targeting chronic pain indications. Its N1,N5-dimethyl and 4-nitrophenyl substitution pattern represents an underexplored region of the SAR landscape, making it a candidate for hit expansion libraries where novel IP is sought. Researchers should benchmark against literature compound 9e (IC50 = 0.15 μM) as a positive control [1].

Kinase Selectivity Profiling Against PKC and Aurora Kinase Panels

The pyrrolo[3,4-c]pyrazole-4,6-dione scaffold is claimed in patents as a kinase inhibitor chemotype with activity against PKCβII and Aurora kinases [2]. The 4-nitrophenyl substituent aligns with electron-withdrawing group preferences identified in docking studies (predicted binding energies −7.45 to −7.31 kcal/mol) [3]. This compound can serve as a structurally distinct entry point for kinase selectivity panel screening, particularly where nitrophenyl-bearing analogs are underrepresented in existing compound collections.

Structure-Activity Relationship (SAR) Studies on N-Substitution Effects in Fused Pyrazole-Dione Series

This compound uniquely combines N1,N5-dimethyl substitution with a 4-nitrophenyl group in the tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione framework . It serves as a direct comparator to N-benzyl/N-ethyl analogs (e.g., CAS 1005108-54-2) for systematic SAR studies investigating the impact of N-alkyl size on Cav2.2 potency, metabolic stability, and solubility. The ~90 Da molecular weight reduction and lower lipophilicity relative to benzyl-ethyl analogs make it a probe for understanding ligand efficiency metrics in this series .

In Silico Modeling and Pharmacophore Validation Studies

The compound's well-defined structure, commercial availability, and membership in a pharmacologically relevant scaffold class make it suitable for computational chemistry applications, including molecular docking validation, pharmacophore model refinement, and QSAR model building. The 4-nitrophenyl group provides a distinctive electron-deficient aryl probe for testing docking pose predictions against Cav2.2 homology models or PKCβII crystal structures (PDB: 4N9S) [1][3].

Application
Selection Property
Validation Focus
Cav2.2 channel screening studies
Scaffold activity in FLIPR-based calcium flux assays
Benchmark against literature compound 9e; verify functional activity independently
Kinase selectivity panel screening
PKCβII and Aurora kinase patent-class evidence
Kinase profiling required; nitrophenyl-bearing analogs underexplored
N-substitution SAR studies
N1,N5-dimethyl vs. N-benzyl/N-ethyl probes
Ligand efficiency, metabolic stability, and solubility comparison
Computational modeling & pharmacophore validation
Distinct 4-nitrophenyl electron-deficient aryl probe
Docking pose predictions against Cav2.2 or PKCβII (PDB 4N9S)
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